molecular formula C22H24N4OS B14935852 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B14935852
M. Wt: 392.5 g/mol
InChI Key: USCXZLDBFVFEHD-XBXARRHUSA-N
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Description

2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyridazine ring, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as phenylprop-2-en-1-yl bromide, piperazine, and thiophene-2-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C22H24N4OS/c27-22-11-10-20(21-9-5-17-28-21)23-26(22)18-25-15-13-24(14-16-25)12-4-8-19-6-2-1-3-7-19/h1-11,17H,12-16,18H2/b8-4+

InChI Key

USCXZLDBFVFEHD-XBXARRHUSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CS4

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

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